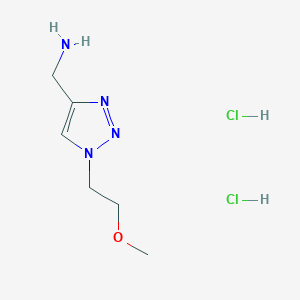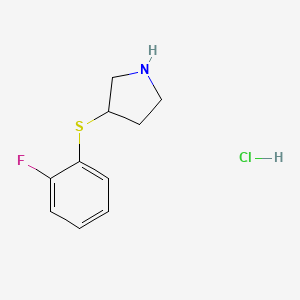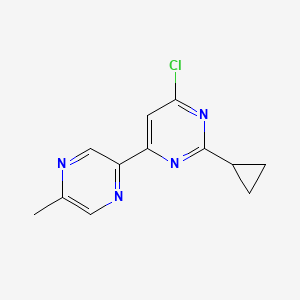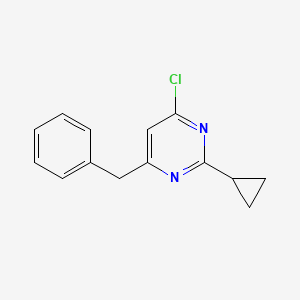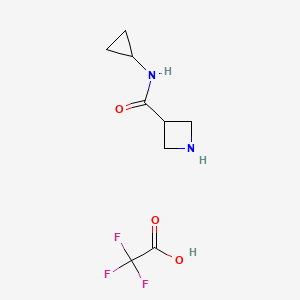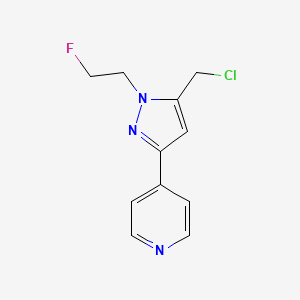
4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H11ClFN3 and its molecular weight is 239.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Catalytic Applications
The development and application of hybrid catalysts for the synthesis of complex molecular scaffolds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, have been extensively studied. These scaffolds are key precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Various synthetic pathways employing diversified hybrid catalysts—including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents—have been explored to overcome challenges in structural development. The use of hybrid catalysts offers a promising approach for the development of lead molecules, highlighting the importance of 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine in facilitating these syntheses (Parmar, Vala, & Patel, 2023).
Role in Kinase Inhibition
The design and synthesis of selective kinase inhibitors, which are crucial in the regulation of proinflammatory cytokines, have been significantly impacted by the structural features of pyridine and pyrazole derivatives. These compounds, with their ability to bind selectively to kinase pockets, underscore the potential of this compound-based structures in the development of new therapeutic agents. The exploration of these compounds provides insights into achieving higher binding selectivity and potency, demonstrating their utility in pharmacophore design for p38α MAP kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Applications in Heterocyclic Chemistry
The versatility of heterocyclic N-oxide molecules, including those synthesized from pyridine and indazole, highlights their significance in organic synthesis, catalysis, and drug development. These compounds exhibit a wide range of functionalities, proving critical in the formation of metal complexes, catalyst design, asymmetric synthesis, and possessing various biological activities. The review on heterocyclic N-oxide derivatives points to the potential applications of this compound in advancing chemistry and pharmaceutical research (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Propriétés
IUPAC Name |
4-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-8-10-7-11(15-16(10)6-3-13)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXTWFBMFODDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



